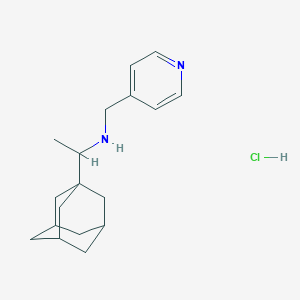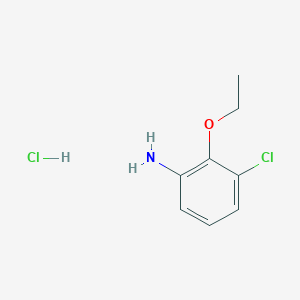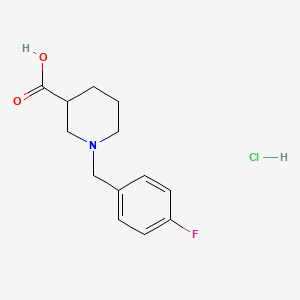
1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.74 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.74 and a molecular formula of C13H17ClFNO2 .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution and Reaction Mechanisms
One study discusses nucleophilic aromatic substitution reactions, providing insights into how compounds with similar structures to 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride might undergo transformations in synthetic processes. This research could be relevant for developing new synthetic routes or understanding the reactivity of such compounds (Pietra & Vitali, 1972).
Environmental Impact and Degradation
Another area of interest is the environmental fate and degradation of chemically related compounds. For instance, the review on the occurrence, fate, and behavior of parabens in aquatic environments can offer a parallel to understanding how structurally related compounds, including possibly this compound, behave in water bodies and their potential impacts on ecosystems (Haman et al., 2015).
Applications in Organic Pollutant Treatment
Research on redox mediators in the treatment of organic pollutants using oxidoreductive enzymes highlights the potential of chemical compounds in environmental remediation. This study underlines the importance of chemical mediators in enhancing the degradation efficiency of persistent organic pollutants, suggesting a possible application area for compounds like this compound in environmental biotechnology (Husain & Husain, 2007).
Biocatalyst Inhibition by Carboxylic Acids
The review on understanding biocatalyst inhibition by carboxylic acids presents another relevant application, emphasizing the role of carboxylic acid compounds in inhibiting microbial growth in biotechnological processes. This research may inform the use of this compound in areas where control over microbial activity is necessary (Jarboe et al., 2013).
Safety and Hazards
Orientations Futures
The future directions for “1-(4-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride” and related compounds could involve further exploration of their synthesis methods and biological activities. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQLDGUHLPUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



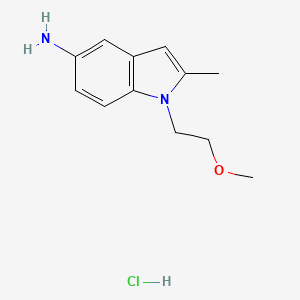
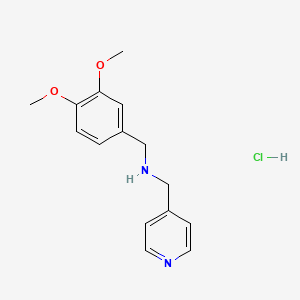
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)
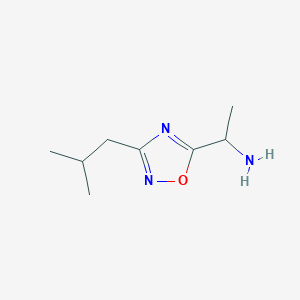
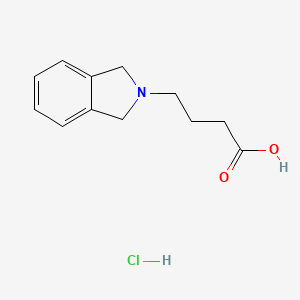
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)
